molecular formula C18H24ClNO6 B8306614 Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester

Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester

Cat. No. B8306614
M. Wt: 385.8 g/mol
InChI Key: IKVHIXKJZVHXDE-UHFFFAOYSA-N
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Patent
US08309554B2

Procedure details

To a 0° C. solution of methyl-2-chloro-4-(bis-Boc-amino)-benzoate (491 mg) in THF (4 mL) was added lithium aluminum hydride (1.27 mL, 2M in THF), dropwise, the reaction mixture was stirred for 30 min and quenched with MeOH. The reaction mixture was diluted with EtOAc, the organic layer washed with saturated NH4Cl (1×), brine (1×), dried over Na2SO4 and volatiles removed. The residue was purified by column chromatography using 0-60% EtOAc/Hexanes to provide compound 2-chloro-4-(boc-amino)-benzylalcohol as a clear syrup (259 mg).
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([N:10](C(OC(C)(C)C)=O)[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:6][C:5]=1[Cl:25].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:25][C:5]1[CH:6]=[C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:8]=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
491 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl)=O
Name
Quantity
1.27 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
dropwise, the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
the organic layer washed with saturated NH4Cl (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and volatiles
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 259 mg
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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